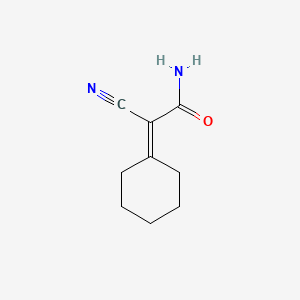
2-Cyano-2-cyclohexylideneacetamide
Übersicht
Beschreibung
2-Cyano-2-cyclohexylideneacetamide is a compound of interest in the realm of organic chemistry due to its unique structure and potential for various chemical reactions and applications. Its synthesis, molecular and chemical properties offer insight into its versatile nature.
Synthesis Analysis
The synthesis of 2-Cyano-2-cyclohexylideneacetamide and related compounds often involves cyclization reactions and modifications of cyanoacetamide precursors. For example, the reaction of cyano(cyclohexylidene)thioacetamide with cyanothioacetamide or malononitrile yields specific derivatives through a mechanism that involves interaction with N-methylmorpholine, showcasing the compound's capacity for structural diversity through synthesis reactions (Dyachenko et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of 2-Cyano-2-cyclohexylideneacetamide derivatives is performed using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, NMR, and X-ray crystallography. These analyses provide insights into the compound's optimal geometry, vibrational modes, and electronic characteristics. The molecular docking studies are used to examine interactions with protein receptors, indicating the compound's potential in drug discovery (Khanum et al., 2022).
Chemical Reactions and Properties
2-Cyano-2-cyclohexylideneacetamide participates in a variety of chemical reactions, leading to the synthesis of novel compounds. For instance, it undergoes alkylation and cyclization reactions, demonstrating its reactivity and the ability to form structurally diverse derivatives. These reactions are crucial for exploring the compound's chemical behavior and potential applications in synthetic organic chemistry (Dyachenko et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles as Antimicrobial Agents : 2-Cyano-N-arylacetamide, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been used in the synthesis of nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds exhibit antimicrobial activities against certain strains of bacteria and fungi (Ewies & Abdelsalaam, 2020).
Synthesis and Biological Activity of Cyanoximes : A study on cyanoximes, compounds with a general formula NC-C(=NOH)-R where R is an amide or carboxylic ester group, includes 2-cyano-2-isonitrosoacetamide. These compounds have been synthesized and tested for antiproliferative activity on human cervical cancer cell lines, showing potential as active compounds in cancer treatment (Eddings et al., 2004).
Regioselectivity in Chemical Reactions : The interaction of cyanothioacetamide with 2-acetylcyclohexanone, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been studied for its non-regiospecific character. This research contributes to the understanding of chemical reactions involving similar compounds (Dotsenko et al., 2012).
Synthesis of Cyclohexadienes and Thieno[2,3-d]pyrimidine-4(3H)-thiones : Cyclohexylidene(cyano)acetamides, similar to 2-Cyano-2-cyclohexylideneacetamide, have been used in the synthesis of 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. These compounds are important for further chemical research and applications (Dyachenko, Dyachenko, & Chernega, 2004).
Synthesis of Heterocyclic Compounds : 2-Cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-Cyano-2-cyclohexylideneacetamide, has been studied for the preparation of novel heterocyclic systems. These compounds are important intermediates in the synthesis of various useful heterocyclic systems (Gouda et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 2-Cyanoacetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-cyano-2-cyclohexylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVMKGWFQBJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990604 | |
| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Cyano-2-cyclohexylideneacetamide | |
CAS RN |
704-16-5 | |
| Record name | 2-Cyano-2-cyclohexylideneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC98308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
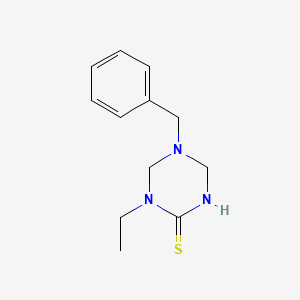

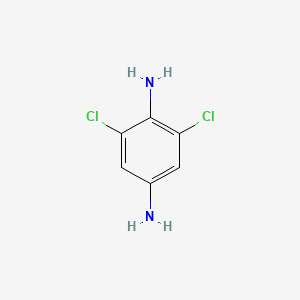
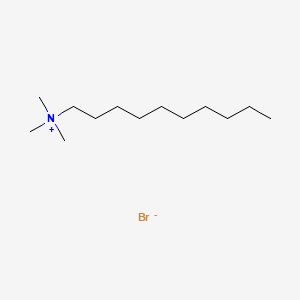
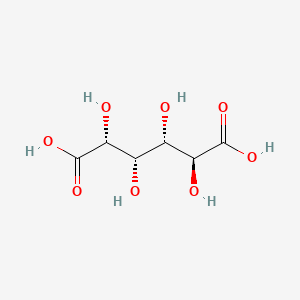
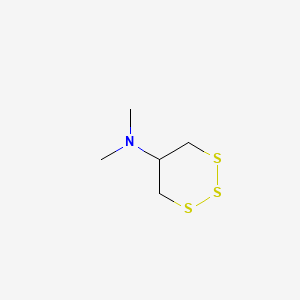
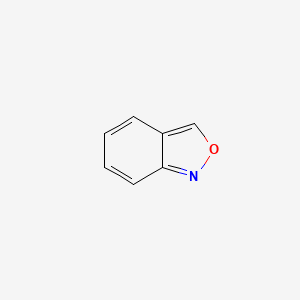
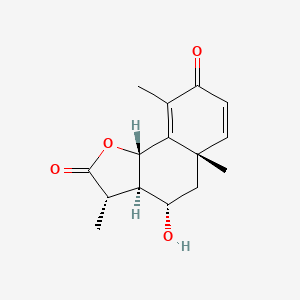
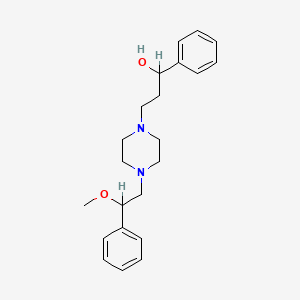
![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
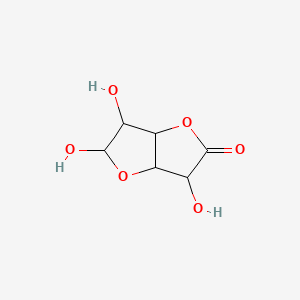
![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)